Eptapirone fumarate

5-HT1A receptor in vivo pharmacology anxiolytic research

Select Eptapirone fumarate (F-11440) when your research demands unequivocal 5-HT1A full agonism—not the partial activation of buspirone (IA=0.49 vs. 1.0). With a Ki of 4.8 nM (pKi=8.33), this azapirone delivers 30- to 60-fold greater in vivo potency and a clean selectivity profile free of dopaminergic or histaminergic liabilities. Unlike partial agonists, eptapirone induces the complete serotonin-like response for maximal behavioral signal in forced swim tests, conflict assays, and microdialysis studies (ED50=0.049 mg/kg). An essential reference standard for profiling novel 5-HT1A candidates. Supplied at ≥98% purity.

Molecular Formula C20H27N7O6
Molecular Weight 461.5 g/mol
CAS No. 179756-85-5
Cat. No. B223282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptapirone fumarate
CAS179756-85-5
Synonyms4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazino)butyl)-2H,4H-1,2,4-triazin-3,5-dione
eptapirone
F 11440
F-11440
Molecular FormulaC20H27N7O6
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C16H23N7O2.C4H4O4/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15;5-3(6)1-2-4(7)8/h4-6,13H,2-3,7-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyIRTCWPNSLGQHOR-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Eptapirone Fumarate (CAS 179756-85-5): A Potent, High-Efficacy 5-HT1A Full Agonist for Neurological Research


Eptapirone fumarate (also known as F-11440) is a high-efficacy, selective 5-HT1A receptor full agonist from the azapirone family [1]. Its primary mechanism involves potent activation of the serotonin 5-HT1A receptor, a key target in anxiety and depression research. The compound is characterized by nanomolar binding affinity (Ki = 4.8 nM; pKi = 8.33) and an intrinsic activity profile that distinguishes it from other partial agonists in its class [1][2].

Why Eptapirone Fumarate Cannot Be Substituted with Generic 5-HT1A Agonists


While multiple compounds target the 5-HT1A receptor, generic substitution is not scientifically justified due to profound differences in intrinsic efficacy, in vivo potency, and functional selectivity. Eptapirone fumarate is a full agonist with an intrinsic activity of 1.0 relative to serotonin [1]. In contrast, clinically available alternatives like buspirone are partial agonists with significantly lower intrinsic activity (0.49) [1]. These differences translate to vastly different functional outcomes: eptapirone is 30- to 60-fold more potent in vivo than buspirone [1] and exhibits a cleaner off-target profile, lacking the antidopaminergic and antihistaminergic liabilities seen in comparators [1]. The quantitative evidence below establishes why eptapirone fumarate offers a distinct and non-interchangeable pharmacological tool for research requiring a pure, high-efficacy 5-HT1A full agonist.

Quantitative Differentiation of Eptapirone Fumarate: Head-to-Head Evidence Against Key Comparators


Superior In Vivo Potency in 5-HT1A Agonist Activity vs. Buspirone and Flesinoxan

Eptapirone fumarate (F-11440) demonstrates markedly greater in vivo potency as a 5-HT1A agonist compared to its closest analogs. In rat models, it was found to be 30- to 60-fold more potent than buspirone and 4- to 20-fold more potent than flesinoxan in exerting agonist activity at pre- and postsynaptic receptors. This was measured by its ability to decrease hippocampal extracellular serotonin (5-HT) levels and to increase plasma corticosterone levels, respectively [1][2]. This substantial potency advantage is a key differentiator for research applications.

5-HT1A receptor in vivo pharmacology anxiolytic research

Full Agonism (Intrinsic Activity = 1.0) vs. Partial Agonists (IA ≤ 0.49)

The functional outcome of receptor binding is determined by intrinsic activity. Eptapirone fumarate exhibits an intrinsic activity (IA) of 1.0 relative to the endogenous ligand serotonin (5-HT), classifying it as a full agonist at the 5-HT1A receptor [1]. This is a critical distinction from partial agonists like buspirone (IA = 0.49) and ipsapirone (IA = 0.46), which cannot achieve the same maximal receptor activation even at saturating concentrations [1]. Flesinoxan, another high-efficacy agonist, still falls short with an IA of 0.93 [1].

intrinsic activity receptor pharmacology 5-HT1A full agonism

Higher 5-HT1A Binding Affinity (Ki) Compared to Key Azapirones

Eptapirone fumarate demonstrates superior binding affinity for the 5-HT1A receptor. In radioligand binding assays, its affinity (Ki = 4.8 nM; pKi = 8.33) is approximately 7-fold higher than that of buspirone (pKi = 7.50) [1]. The affinity is also notably higher than that of the partial agonist tandospirone, which exhibits a Ki of 27 ± 5 nM [2]. While eptapirone's affinity is slightly lower than the super-agonist flesinoxan (pKi = 8.91), its overall functional profile, including its full agonist intrinsic activity and improved selectivity, makes it a more balanced tool for many research applications [1].

binding affinity radioligand binding 5-HT1A receptor

Superior Selectivity Profile: No Detectable Antidopaminergic or Antihistaminergic Activity

The functional selectivity of eptapirone fumarate is significantly cleaner than that of its comparators. It demonstrates no detectable antidopaminergic activity in vivo, unlike buspirone, which inhibited all directly observable behavioral effects of methylphenidate in rats [1]. Furthermore, eptapirone shows no evidence of antihistaminergic activity, unlike flesinoxan, which protected against the effects of a histamine aerosol in guinea pigs [1]. Additionally, eptapirone has a 70-fold separation between its 5-HT1A agonist and alpha-1 adrenergic antagonist properties, whereas flesinoxan shows a dangerously narrow <3-fold separation [1].

receptor selectivity off-target pharmacology behavioral pharmacology

Recommended Research Applications for Eptapirone Fumarate Based on Differentiated Evidence


Investigating the Full Spectrum of 5-HT1A Receptor Activation and Downstream Signaling

Eptapirone fumarate is the preferred tool for studies requiring maximal and unequivocal 5-HT1A receptor activation. Its intrinsic activity of 1.0 [1] ensures the induction of a full, serotonin-like response, enabling researchers to investigate the complete repertoire of 5-HT1A-mediated cellular and behavioral effects. This is a task that partial agonists like buspirone (IA=0.49) or tandospirone are inherently incapable of performing [1][2].

Anxiolytic and Antidepressant Behavioral Research in Rodent Models

For researchers utilizing standard behavioral assays such as the forced swim test (for antidepressant-like activity) or conflict procedures (for anxiolytic-like activity), eptapirone fumarate provides a robust and reproducible signal. Its 30- to 60-fold higher in vivo potency compared to buspirone [3] allows for the use of lower doses, which in turn minimizes potential off-target effects and drug accumulation issues in chronic dosing paradigms.

Neurochemical Studies of Serotonergic Regulation (In Vivo Microdialysis)

Eptapirone fumarate is an ideal candidate for in vivo microdialysis studies focused on serotonergic tone. Its high potency in decreasing hippocampal extracellular serotonin levels (ED50 = 0.049 mg/kg) [4] provides a clear and measurable neurochemical response. This property, coupled with its clean selectivity profile that avoids confounding dopaminergic or histaminergic effects [3], allows for a more straightforward interpretation of changes in neurotransmitter dynamics.

Comparator for High-Efficacy 5-HT1A Agonism in Drug Discovery Programs

In pharmaceutical research and development, eptapirone fumarate serves as a critical reference standard for the 'full agonist' end of the 5-HT1A efficacy spectrum. When profiling novel chemical entities, benchmarking them against eptapirone's intrinsic activity (1.0) and potency (Ki=4.8 nM) [3] provides a well-defined, quantitative point of comparison to understand the functional characteristics of new compounds.

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